4-bromo-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound that features a bromine atom, an imidazo[1,2-a]pyridine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The preparation may also involve condensation reactions, intramolecular cyclizations, and tandem reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed.
Substitution: Halogenation and other substitution reactions are common.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and halogenating agents . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions may yield various halogenated derivatives .
Scientific Research Applications
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action for 4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For example, it has been shown to exhibit α-glucosidase inhibitory activity, which is relevant for its potential use in treating metabolic disorders . The compound’s effects are mediated through its binding to enzyme active sites, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar heterocyclic scaffold and have been extensively studied for their synthetic and functionalization approaches.
Other Halogenated Imidazopyridines: Compounds with different halogen substitutions exhibit varying biological activities.
Uniqueness
4-BROMO-N-[(8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and benzenesulfonamide group contribute to its potential as a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C15H14BrN3O2S |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
4-bromo-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C15H14BrN3O2S/c1-11-3-2-8-19-10-13(18-15(11)19)9-17-22(20,21)14-6-4-12(16)5-7-14/h2-8,10,17H,9H2,1H3 |
InChI Key |
PVIGONMJMSCFAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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